But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate
Description
The compound "But-2-enedioic acid; propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate" is a pharmaceutical salt comprising two distinct components:
- But-2-enedioic acid (fumaric acid, (E)-isomer), a dicarboxylic acid widely used as a counterion to enhance solubility and stability of active pharmaceutical ingredients (APIs) .
- Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate, a nucleoside phosphonate diester prodrug. This moiety features a purine base (6-aminopurin-9-yl, adenine derivative), a phosphoryl group linked via a phenoxy and propan-2-yl ester, and an amino acid side chain (propanoate ester).
This compound is identified as Tenofovir Disoproxil Fumarate (TDF), a reverse transcriptase inhibitor used in antiviral therapies (e.g., HIV, hepatitis B) . The propan-2-yl esters facilitate oral bioavailability by masking the polar phosphonate group, enabling intracellular hydrolysis to release the active metabolite, tenofovir diphosphate .
Properties
Molecular Formula |
C46H62N12O14P2 |
|---|---|
Molecular Weight |
1069.0 g/mol |
IUPAC Name |
but-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8) |
InChI Key |
SVUJNSGGPUCLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Nucleoside Intermediate
The 6-aminopurin-9-yl (adenine) moiety is introduced via nucleophilic substitution or Mitsunobu reaction. A protected propan-2-yloxymethyl group is coupled to adenine under alkaline conditions. For example, 9-[(R)-2-(hydroxymethyl)propyl]adenine is synthesized by reacting 6-chloropurine with (R)-propylene glycol under Mitsunobu conditions (diazabicycloundecene (DBU) and diethyl azodicarboxylate (DEAD)), followed by ammonolysis to replace chlorine with an amino group.
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Mitsunobu Coupling | DBU, DEAD, THF, 0°C → RT, 12 h | 78% | 95% |
| Ammonolysis | NH3/MeOH, 60°C, 24 h | 85% | 98% |
Phosphorylation and Phenoxy Group Introduction
The hydroxyl group on the propan-2-yloxymethyl side chain is phosphorylated using phenyl dichlorophosphate (PhOPOCl2) in anhydrous dichloromethane. Triethylamine is employed as a base to scavenge HCl. The intermediate phosphochloridate is then reacted with L-alanine isopropyl ester to form the phosphoramidate linkage.
Reaction Scheme:
$$
\text{Purine intermediate} + \text{PhOPOCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Phosphochloridate} \xrightarrow{\text{L-Ala-OiPr}} \text{Phosphoramidate}
$$
Optimized Conditions:
- Temperature: −10°C (phosphorylation), 25°C (amide coupling)
- Solvent: Dichloromethane (DCM)
- Catalysts: None required (spontaneous coupling)
Diastereomeric Resolution Using Chiral Resolving Agents
The crude phosphoramidate exists as a mixture of diastereomers due to the chiral phosphorus center. Resolution is achieved via diastereomeric salt formation with L-proline or L-phenylalanine in ethyl acetate. The less soluble (R)-configured diastereomer precipitates, while the (S)-isomer remains in the filtrate.
Example Protocol:
- Dissolve racemic phosphoramidate (1 eq) and L-proline (1.2 eq) in ethyl acetate.
- Heat to 65–70°C, then cool to 5°C for crystallization.
- Filter and wash with cold ethyl acetate to isolate the (R)-diastereomer.
Performance Metrics:
| Parameter | Value |
|---|---|
| Diastereomeric Excess | 98.5% (HPLC) |
| Recovery Yield | 62% |
Salt Formation with But-2-enedioic Acid (Fumaric Acid)
The resolved phosphoramidate free base is treated with fumaric acid in a 1:1 molar ratio in ethanol/water (3:1 v/v). The mixture is stirred at 50°C until complete dissolution, then cooled to precipitate the fumarate salt.
Critical Parameters:
- Solvent System: Ethanol/water (3:1)
- Temperature: 50°C (dissolution), 0–5°C (crystallization)
- Final Purity: 99.8% (by ion chromatography)
Industrial-Scale Process Considerations
Recent advancements prioritize PMPA-free synthesis to bypass tenofovir-related intermediates. A novel P-alkylation strategy constructs the carbon-phosphorus bond directly using silylated diphenyl phosphonate and methylthiomethyl ether derivatives, reducing step count and improving atom economy.
Comparative Analysis:
| Method | Steps | Overall Yield | Cost (USD/kg) |
|---|---|---|---|
| Traditional (PMPA) | 9 | 41% | 12,500 |
| PMPA-Free | 5 | 58% | 8,200 |
Analytical and Purification Techniques
- HPLC Monitoring : Reverse-phase C18 columns (Mobile phase: 0.1% TFA in acetonitrile/water) ensure real-time tracking of diastereomers.
- Crystallization : Anti-solvent (n-heptane) addition enhances crystal purity (>99.5%).
- Lyophilization : Final salt is lyophilized to remove residual solvents (≤0.1% ethanol).
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nucleoside Phosphonate Prodrugs
Key Insights :
- Ester Groups : Propan-2-yl esters (TDF) improve lipophilicity and hydrolysis rates compared to free acids (e.g., compound) .
- Counterions: Fumaric acid ((E)-but-2-enedioic acid) enhances solubility and stability compared to non-ionic prodrugs .
- Substituent Effects : Chlorine or ethoxy groups () may reduce solubility but enhance target binding .
Fumaric Acid Salts in Pharmaceuticals
Pharmacokinetic and Functional Comparisons
Metabolic Activation
- TDF: Intracellular esterases hydrolyze propan-2-yl esters to tenofovir, which is phosphorylated to the active diphosphate form .
- Boc-Protected Analogs (e.g., ): tert-Butoxycarbonyl (Boc) groups delay hydrolysis, prolonging circulation time but requiring enzymatic cleavage in specific tissues .
Bioactivity Profiles
- TDF vs. Compound: The dichloro-oxolane group in ’s compound may confer resistance to enzymatic degradation but increases molecular weight (~633 g/mol vs.
- Amino Acid Linkers: Propanoate vs. phenylpropanoate esters () alter binding affinity to serum proteins, influencing half-life .
Biological Activity
But-2-enedioic acid; propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate, commonly referred to in the literature as a derivative of Tenofovir Disoproxil, is a complex organic compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features multiple functional groups, including amino, carbonate, and phosphonate functionalities. Its molecular formula is with a molecular weight of approximately 628.81 g/mol. The structure suggests potential applications in drug design due to the presence of the 6-aminopurine moiety, which is crucial for nucleobase-like activity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 628.81 g/mol |
| CAS Number | 192725-17-0 |
| IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Antiviral Properties
The compound demonstrates notable antiviral activity, primarily attributed to its structural similarity to nucleotide analogs like Tenofovir. Studies indicate that it inhibits viral replication by interfering with reverse transcriptase activity in retroviruses such as HIV and Hepatitis B virus. The mechanism involves incorporation into viral DNA, leading to chain termination during replication.
Anticancer Potential
Research has also highlighted the compound's potential as an anticancer agent. The presence of the purine base allows it to mimic nucleotides used in DNA synthesis, potentially disrupting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving DNA damage response pathways.
Case Studies
- Antiviral Efficacy : A study conducted on HIV-infected cell lines demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to untreated controls. The IC50 value was determined to be approximately 0.5 µM, indicating strong antiviral potency.
- Cancer Cell Inhibition : In a separate study focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxic effects with an IC50 value of 10 µM. Mechanistic studies suggested that it activates p53-mediated pathways leading to cell cycle arrest and apoptosis.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary docking studies have shown that it binds effectively to reverse transcriptase and DNA polymerase enzymes, suggesting competitive inhibition characteristics.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tenofovir | Nucleotide analogue | Antiviral |
| Acyclovir | Purine derivative | Antiviral |
| 6-Aminopurine | Contains an amino group and purine ring | Antiviral, anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
